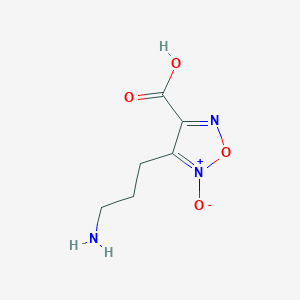

4-(3-aminopropyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid

Description

4-(3-Aminopropyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid is a heterocyclic compound featuring a 1,2,5-oxadiazolium core substituted with a carboxylic acid group at position 3 and a 3-aminopropyl chain at position 2.

Properties

IUPAC Name |

4-(3-aminopropyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O4/c7-3-1-2-4-5(6(10)11)8-13-9(4)12/h1-3,7H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCXKKBXIVGYOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=[N+](ON=C1C(=O)O)[O-])CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365334 | |

| Record name | 4-(3-AMINOPROPYL)-1,2,5-OXADIAZOLE-3-CARBOXYLIC ACID 5-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352647-66-6 | |

| Record name | 4-(3-AMINOPROPYL)-1,2,5-OXADIAZOLE-3-CARBOXYLIC ACID 5-OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-aminopropyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopropylamine with a suitable carboxylic acid derivative in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(3-aminopropyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

4-(3-aminopropyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-(3-aminopropyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs can be inferred from the evidence, focusing on shared functional groups and their implications.

Oxadiazolium vs. Piperazinyl/Pyrrolidone Rings

- Oxadiazolium Ring : The 1,2,5-oxadiazol-5-ium core is a bioisostere for aromatic rings, offering a planar structure with a positive charge that may improve aqueous solubility. This contrasts with neutral piperazine rings (e.g., in compounds 1c and 2c ), which rely on basic nitrogen atoms for protonation and solubility.

- Piperazinyl Derivatives: Compounds like N-{3-[4-(3-aminopropyl)piperazinyl]propyl}-3-acetylbetulinamide (1c) exhibit antiplasmodial activity (IC50 220 nM) due to the piperazine’s ability to enhance membrane permeability and target binding . The oxadiazolium ring’s charge could mimic this behavior but with distinct electronic effects.

- Pyrrolidone Derivatives : 1-Methyl-5-oxopyrrolidine-3-carboxylic acid () shares a carboxylic acid group but lacks the charged heterocycle, resulting in different solubility and reactivity profiles .

Aminopropyl Side Chain

The 3-aminopropyl group is a common feature in bioactive compounds (e.g., 1b and 1c ). In 1c, deprotection of the amine (removing the N-Boc group) increased antiplasmodial activity by 25-fold (IC50 220 nM vs. 5 µM for 1b) , highlighting the importance of free amino groups in target interaction. The target compound’s primary amine may similarly enhance bioactivity through electrostatic or hydrogen-bonding interactions.

Carboxylic Acid Group

The carboxylic acid at position 3 likely influences solubility and binding, analogous to acetylated betulinic acid derivatives (e.g., 1a and 2a ). Acetylation improved antimalarial activity (IC50 4 µM vs. 14 µM for aglycones), suggesting that electron-withdrawing groups enhance efficacy . The target’s carboxylic acid may act as a hydrogen-bond donor or metal-chelating moiety.

Hypothetical Bioactivity

Piperazinyl derivatives (1c, 2c) achieved nanomolar IC50 values against Plasmodium parasites , and the oxadiazolium ring’s charge could enhance parasite membrane disruption.

Physicochemical Properties

Biological Activity

4-(3-aminopropyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-carboxylic acid is a heterocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an oxadiazole ring, an aminoalkyl side chain, and a carboxylic acid functional group. These structural elements contribute to its chemical reactivity and biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Preliminary studies have shown that the compound can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it possesses antiproliferative effects against several cancer cell lines. The IC50 values for these activities suggest that it may inhibit cell division through apoptosis induction or cell cycle arrest mechanisms. Further investigation into its selective toxicity towards cancerous cells compared to normal cells is ongoing.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (cervical cancer) | 15 | Apoptosis induction |

| MCF-7 (breast cancer) | 20 | Cell cycle arrest |

| A549 (lung cancer) | 25 | Inhibition of proliferation |

The biological activity of this compound is believed to be mediated through several pathways:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.

- Signal Transduction Interference : It may disrupt signaling pathways that regulate cell survival and proliferation.

- Reactive Oxygen Species (ROS) Generation : The presence of the oxadiazole moiety could lead to increased ROS production, contributing to cellular stress and apoptosis in target cells.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results indicated a broad-spectrum activity with notable potency against resistant strains like MRSA.

Study 2: Anticancer Evaluation

In another research effort, this compound was tested on various human cancer cell lines. The findings revealed a dose-dependent response in inhibiting tumor growth, with detailed analysis suggesting the activation of apoptotic pathways.

Comparison with Similar Compounds

The compound's unique structure allows it to exhibit distinct biological activities compared to similar oxadiazole derivatives. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(3-Aminopropyl)-1,2,5-Oxadiazole-3-Carboxylic Acid | Lacks the 5-Oxide group | Limited antimicrobial activity |

| 3-(3-Aminopropyl)-1,2,4-Oxadiazole-5-Carboxylic Acid | Different nitrogen positioning | Moderate anticancer properties |

Future Directions

Ongoing research aims to further elucidate the specific mechanisms underlying the biological activities of this compound. Studies are also focusing on optimizing its chemical structure to enhance efficacy and reduce toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.